2-(1H-imidazol-1-yl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYHIRTEOPQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531817 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94448-88-1 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 1h Imidazol 1 Yl Nicotinonitrile and Its Derivatives
Contemporary Synthetic Routes and Strategies
Modern synthetic strategies for constructing 2-(1H-imidazol-1-yl)nicotinonitrile and its analogs prioritize efficiency, atom economy, and structural diversity. These approaches range from building the core nicotinonitrile framework to the direct introduction of the imidazole (B134444) substituent.
Multi-Component Reactions for Nicotinonitrile Scaffold Construction
Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules like nicotinonitriles from simple starting materials in a single step. mdpi.com These reactions offer significant advantages in terms of efficiency and atom economy. researchgate.net A common strategy involves the condensation of an aldehyde, a β-keto ester or equivalent, and a source of ammonia (B1221849), often ammonium (B1175870) acetate (B1210297), to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding nicotinonitrile. mdpi.com
Another prominent MCR for synthesizing substituted 2-aminonicotinonitriles involves the cyclocondensation of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium acetate. nih.gov This method allows for the incorporation of diverse substituents at the 4- and 6-positions of the pyridine (B92270) ring, dictated by the structure of the initial chalcone. nih.gov For instance, the reaction of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and ammonium acetate in refluxing ethanol (B145695) yields the corresponding 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile. nih.gov
A four-component reaction has also been developed for the synthesis of a wide array of nicotinonitrile derivatives. This involves reacting a 3-oxo-3-phenylpropanenitrile derivative, ammonium acetate, an acetophenone (B1666503) derivative, and various aldehydes. nih.govacs.org This approach has been shown to produce the desired nicotinonitrile products in excellent yields. nih.govacs.org
| Starting Materials | Reaction Type | Key Features |
| Aldehyde, β-keto ester, Ammonium acetate | Hantzsch-type | Forms a dihydropyridine intermediate, followed by oxidation. mdpi.com |
| Chalcone, Malononitrile, Ammonium acetate | Cyclocondensation | Yields 2-aminonicotinonitrile derivatives. nih.gov |
| 3-Oxo-3-phenylpropanenitrile, Ammonium acetate, Acetophenone, Aldehyde | Four-component | Produces diverse nicotinonitriles in high yields. nih.govacs.org |
Nucleophilic Substitution Approaches for Pyridine Functionalization
The most direct method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinonitrile and imidazole. In this reaction, the imidazole acts as a nucleophile, displacing a halide (typically chloride or bromide) from the 2-position of the pyridine ring. mdpi.com
This transformation is often facilitated by a base, such as potassium carbonate or cesium carbonate, to deprotonate the imidazole, thereby increasing its nucleophilicity. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.netorganic-chemistry.org For example, reacting 2-chloronicotinonitrile derivatives with various primary or secondary amines in absolute ethanol under reflux conditions has been shown to be an effective method. mdpi.comresearchgate.net The reactivity of the 2-halonicotinonitrile is enhanced by the electron-withdrawing nature of the nitrile group, which activates the pyridine ring towards nucleophilic attack.
Copper-catalyzed conditions have also been employed to facilitate this N-arylation. Catalytic systems, such as copper(I) bromide with pyridin-2-yl β-ketones as ligands, can promote the coupling under milder conditions (60–80 °C) with excellent yields and functional group tolerance. organic-chemistry.org Another effective system utilizes copper(II) sulfate (B86663) with pyridine N-oxide ligands in water, highlighting a move towards more environmentally benign solvents. nih.govfigshare.com
N-Alkylation Protocols for Imidazole Ring Elaboration
The formation of the N-C bond between the imidazole and pyridine rings is a critical step that can be viewed from the perspective of N-alkylation or N-arylation of the imidazole heterocycle. While mechanistically similar to the nucleophilic substitution described above, this classification emphasizes the modification of the imidazole moiety.
Palladium-catalyzed cross-coupling reactions represent a sophisticated method for the N-arylation of imidazoles with halopyridines. nih.gov These methods often offer high selectivity, particularly for unsymmetrical imidazoles, ensuring that the coupling occurs at the desired nitrogen atom. nih.gov For instance, a method using a pre-activated solution of Pd₂(dba)₃ and a biaryl phosphine (B1218219) ligand has been shown to effectively catalyze the N1-selective arylation of unsymmetrical imidazoles with 2-bromopyridines and other heteroaryl halides. nih.gov These reactions typically require a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and selectivity. nih.gov
Copper-catalyzed N-arylation offers a more economical alternative to palladium. Systems using CuI or CuBr with various ligands, such as 2-aminopyridine (B139424) 1-oxides or pyridin-2-yl β-ketones, have been developed to couple imidazoles with aryl halides, including halopyridines, under relatively mild conditions. organic-chemistry.org These catalytic protocols often exhibit broad substrate scope and good tolerance for various functional groups. organic-chemistry.org
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in the modern synthesis of nicotinonitriles, enabling more efficient, selective, and environmentally friendly processes. Both homogeneous and heterogeneous catalysts are employed, with a growing emphasis on green chemistry principles.
Green Chemistry Principles in Nicotinonitrile Synthesis (e.g., Solvent-Free and Nanomagnetic Metal–Organic Framework Catalysis)
In line with the principles of green chemistry, recent research has focused on developing sustainable synthetic methods for nicotinonitriles. A significant advancement is the use of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent use and disposal. nih.govacs.org
A notable innovation in this area is the application of nanomagnetic metal–organic frameworks (MOFs) as recyclable heterogeneous catalysts. nih.govnih.govresearchgate.net For example, a novel nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been successfully used to catalyze the four-component synthesis of nicotinonitrile derivatives. nih.govacs.org This reaction proceeds under solvent-free conditions at 110 °C, affording products in excellent yields (68–90%) within short reaction times (40–60 minutes). nih.govacs.org The key advantages of this catalytic system include its high stability, large surface area, and ease of separation from the reaction mixture using an external magnet, allowing for its reuse without significant loss of activity. nih.govnih.govresearchgate.net
The use of ultrasonic irradiation in conjunction with nanomagnetic MOF catalysts, such as Fe₃O₄@Co(BDC)-NH₂, has also been reported for the synthesis of pyridine derivatives, offering mild conditions, high yields, and short reaction times. nih.govresearchgate.net
| Catalytic System | Reaction Type | Green Chemistry Aspect(s) |
| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Four-component nicotinonitrile synthesis | Solvent-free, recyclable magnetic catalyst, high atom economy. nih.govacs.org |
| Fe₃O₄@Co(BDC)-NH₂ | Pyridine synthesis | Ultrasonic irradiation, recyclable magnetic catalyst, mild conditions. nih.govresearchgate.net |
Mechanistic Considerations in Catalyzed Reactions
The mechanism of the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂-catalyzed four-component synthesis of nicotinonitriles is proposed to proceed via a cooperative vinylogous anomeric-based oxidation (CVABO) pathway. nih.govacs.org The reaction is initiated by the activation of the starting materials on the surface of the catalyst.
The proposed mechanism involves the following key steps:
The enol form of the 3-oxo-propanenitrile starting material and an activated aldehyde (both coordinated to the catalyst) react to form a key intermediate (I). nih.gov
Concurrently, ammonia, generated in situ from ammonium acetate, reacts with an activated acetophenone derivative to form an enamine intermediate (II). nih.gov
A subsequent reaction between intermediates I and II leads to the formation of a dihydropyridine-like intermediate (III). nih.gov
Finally, this intermediate undergoes an oxidation step, facilitated by the catalyst, to yield the final aromatic nicotinonitrile product. nih.gov
Precursor Chemistry and Intermediate Derivatization
The foundation of synthesizing complex molecules like this compound lies in the strategic use of versatile precursors and the functionalization of key intermediates. The following sections detail the critical building blocks and derivatization pathways employed in these synthetic endeavors.
Utilization of Malononitrile and Related Nitriles in Synthetic Pathways
Malononitrile (CH₂(CN)₂) is a highly versatile and widely utilized building block in organic synthesis, prized for its reactive methylene (B1212753) group flanked by two electron-withdrawing nitrile groups. wikipedia.org Its utility is prominent in the construction of a variety of heterocyclic systems, including the pyridine core of nicotinonitriles.
One common approach involves the Knoevenagel condensation of malononitrile with an aldehyde or ketone, which can be followed by cyclization reactions to form the pyridine ring. For instance, the reaction of an aldehyde and malononitrile can produce an arylidene malononitrile intermediate, which is a precursor for pyrimidine (B1678525) and pyridine synthesis. rsc.org A powerful one-pot method for the reductive alkylation of malononitrile with aromatic aldehydes has been developed, which proceeds via a Knoevenagel condensation followed by a sodium borohydride (B1222165) reduction to yield monosubstituted malononitriles efficiently. organic-chemistry.org
Furthermore, malononitrile can act as a potent carbon nucleophile to functionalize pre-existing heterocyclic rings. In the synthesis of nicotinonitrile derivatives, a key step can involve the nucleophilic displacement of a halogen on the pyridine ring. For example, reacting a 2-chloronicotinonitrile derivative with malononitrile in the presence of a base like triethylamine (B128534) or piperidine (B6355638) can introduce a dicyanomethyl group onto the pyridine core. mdpi.comnih.gov This intermediate can then undergo further transformations. In one documented pathway, a nicotinonitrile derivative reacted with malononitrile to yield a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative, demonstrating the role of malononitrile in ring annulation reactions. nih.gov
Table 1: Examples of Malononitrile in Heterocyclic Synthesis
| Starting Material(s) | Reagent | Product Type | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile | Base | Arylidene Malononitrile | rsc.org |
| 2-Chloronicotinonitrile deriv. | Malononitrile, Base | 2-(dicyanomethyl)nicotinonitrile deriv. | mdpi.comnih.gov |
| Aromatic Aldehyde, Malononitrile | Water (cat.), NaBH₄ | Monosubstituted Malononitrile | organic-chemistry.org |
Functionalization of Halogenated Pyridine Intermediates (e.g., 2-chloronicotinonitrile)
Halogenated pyridines, particularly 2-chloronicotinonitrile, are pivotal intermediates in the synthesis of substituted nicotinonitriles. nbinno.com The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, including the imidazole ring required for the target compound.
The synthesis of this compound typically proceeds via the direct reaction of 2-chloronicotinonitrile with imidazole. In this reaction, a nitrogen atom of the imidazole ring acts as the nucleophile, displacing the chloride ion from the pyridine ring to form a new carbon-nitrogen bond. This reaction is a cornerstone for creating a variety of 2-substituted nicotinonitriles.
The versatility of 2-chloronicotinonitrile as a precursor is well-documented. It is a key intermediate in the industrial production of significant pharmaceuticals and agrochemicals. nbinno.com For instance, it serves as a building block for the antidepressant Mirtazapine, the anti-HIV drug Nevirapine, and the pesticide Pymetrozine. nbinno.com Synthetic routes often begin with the chlorination of a corresponding 2-hydroxynicotinonitrile (B16790) or pyridine N-oxide derivative using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). nih.govnbinno.comnih.gov Once formed, the 2-chloro intermediate can be reacted with various nucleophiles:
Nitrogen Nucleophiles: Besides imidazole, other nitrogen nucleophiles like primary and secondary amines (e.g., morpholine, 1-methylpiperazine) and hydrazine (B178648) hydrate (B1144303) readily displace the chlorine to form aminonicotinonitriles and hydrazinonicotinonitriles, respectively. nih.govnih.gov
Carbon Nucleophiles: As mentioned previously, carbon nucleophiles like malononitrile can be used to form new C-C bonds at the 2-position. mdpi.comnih.gov
Sulfur Nucleophiles: Thiolates, such as in o-aminothiophenol, can also react to introduce sulfur-containing substituents. nih.gov
This broad reactivity makes 2-chloronicotinonitrile an exceptionally valuable and versatile intermediate in heterocyclic chemistry.
Hydrazino-Nicotinonitrile as Versatile Building Blocks
2-Hydrazinonicotinonitrile (B1598358) serves as another crucial intermediate, acting as a versatile building block for the synthesis of fused heterocyclic systems and other complex derivatives. mdpi.com This intermediate is typically prepared by the hydrazinolysis of 2-chloronicotinonitrile, where hydrazine hydrate displaces the chlorine atom. mdpi.comnih.govnih.gov
The synthetic power of 2-hydrazinonicotinonitrile lies in the reactivity of the hydrazino (-NHNH₂) group. This group contains two nucleophilic nitrogen atoms, enabling a variety of subsequent chemical transformations. It is a key synthon for constructing fused pyrazole (B372694) rings onto the pyridine core. For example, condensation of 2-hydrazinonicotinonitrile with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in an acidic medium leads to the formation of N-pyrazolo substituted nicotinonitriles. mdpi.com
The hydrazino group can also be transformed into a hydrazone through reaction with aldehydes and ketones. researchgate.net These hydrazones are stable intermediates that can undergo further cyclization reactions. For instance, the reaction of 6-hydrazinonicotinic acid hydrazide with various aldehydes chemoselectively forms arylidenenhydrazinyl derivatives at the more reactive hydrazino moiety, leaving the hydrazide function available for subsequent cyclocondensation reactions to form pyrazolinyl or oxadiazole derivatives. researchgate.net This highlights the ability to perform regioselective chemistry, which is critical in the synthesis of complex molecules. The N-N linkage is a key structural motif in numerous bioactive agents, making hydrazino derivatives important precursors in medicinal chemistry. mdpi.com
Accelerated and Enhanced Synthetic Techniques
To meet the demands for rapid and efficient synthesis of complex heterocyclic compounds, modern chemistry has moved beyond classical heating methods. Accelerated and enhanced techniques like microwave-assisted synthesis and other advanced modalities offer significant advantages in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis of Nicotinonitriles and Imidazoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing dielectric heating to rapidly and efficiently heat reaction mixtures. nih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govtandfonline.com
The synthesis of both nicotinonitrile and imidazole ring systems has benefited significantly from microwave irradiation. In one study, a one-pot protocol for synthesizing nicotinonitrile-linked bis(thiazoles) under microwave irradiation at 100 °C was completed in 40–90 minutes, affording high yields of 84–95%. tandfonline.comingentaconnect.com Comparing this to conventional heating showed that the microwave-assisted method produced a higher yield (58%) in just 60 minutes, whereas conventional heating required 5 hours to achieve a lower yield (49%). tandfonline.com
The advantages of MAOS are not limited to a specific reaction type. The synthesis of various quinoline (B57606) derivatives under microwave irradiation was found to be 11–19% more efficient than conventional heating, with significantly faster reaction times. nih.gov Similarly, the synthesis of 4-amino pyrimidine analogues from various aldehydes and malononitrile was effectively carried out using a heterogeneous catalyst in a microwave medium, achieving high yields in as little as 5 minutes. rsc.org Given that imidazole and its derivatives are fundamental heterocyclic scaffolds, the application of microwave-assisted synthesis can be extended to the formation of the imidazole ring itself or its coupling with the nicotinonitrile core, drastically accelerating the production of the target molecule this compound. nih.govresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Heating Method | Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of bis(thiazole) 1a | Conventional | 5 hours | 49% | tandfonline.com |
| Synthesis of bis(thiazole) 1a | Microwave | 60 minutes | 58% | tandfonline.com |
| Friedländer Quinoline Synthesis | Conventional | - | 34% | nih.gov |
Other Advanced Synthetic Modalities for Complex Heterocycles
Beyond microwave chemistry, a range of other advanced synthetic strategies are employed to construct complex heterocycles with high efficiency and selectivity. numberanalytics.comadelaide.edu.au These methods often focus on atom economy, step economy, and the ability to build molecular complexity in a controlled manner.
Multicomponent Reactions (MCRs): These reactions involve the simultaneous combination of three or more reactants in a single step to form a final product that contains portions of all starting materials. MCRs are highly efficient and atom-economical, making them ideal for generating libraries of structurally diverse compounds. Several nicotinonitrile derivatives have been constructed using MCRs. nih.govnumberanalytics.com
Cascade Reactions: Also known as tandem or domino reactions, these processes involve a series of consecutive intramolecular or intermolecular reactions that occur in a single synthetic operation without isolating intermediates. numberanalytics.com This strategy significantly improves synthetic efficiency by reducing the number of purification steps and the amount of solvent waste. The synthesis of polysubstituted 1,6-dihydropyridazines has been achieved through a cascade reaction involving a ingentaconnect.comingentaconnect.com sigmatropic rearrangement, a 1,3-H shift, and a 6π aza-electrocyclization. organic-chemistry.org
C-H Functionalization: This powerful strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. It avoids the need for pre-functionalized starting materials (like organohalides), thus shortening synthetic sequences and reducing waste. numberanalytics.comnih.gov Both metal-catalyzed (e.g., using palladium, gold, or iridium) and metal-free C-H activation methods have been developed, providing novel and efficient routes to complex heterocyclic products. nih.gov
Dual Catalysis: This approach uses two distinct catalysts to promote different steps of a reaction sequence in a compatible, one-pot fashion. For example, the combination of palladium and photoredox catalysis has enabled the aerobic intramolecular oxidative carbonylation of enamides to synthesize 1,3-oxazin-6-ones under mild, environmentally friendly conditions. organic-chemistry.org
These advanced modalities represent the forefront of synthetic chemistry, providing powerful tools for the efficient, selective, and sustainable synthesis of this compound and its derivatives. numberanalytics.com
Mechanistic Organic Chemistry and Reactivity Investigations
Elucidation of Reaction Mechanisms
The synthesis and reactivity of 2-(1H-imidazol-1-yl)nicotinonitrile are dictated by the distinct chemical properties of its constituent nicotinonitrile and imidazole (B134444) moieties. Understanding the mechanisms of its formation and subsequent reactions is crucial for its application in further chemical synthesis.
Nucleophilic Aromatic Substitution Mechanisms on the Nicotinonitrile Ring
The formation of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is common for introducing nucleophiles onto aromatic systems, particularly electron-deficient ones. libretexts.org The nicotinonitrile ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitrile (-CN) group and the ring nitrogen.
The SNAr mechanism generally involves two steps:
Addition of the nucleophile: The imidazole, acting as a nucleophile, attacks the electron-deficient C-2 position of a 2-substituted nicotinonitrile (e.g., 2-chloronicotinonitrile or 2-fluoronicotinonitrile). This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The aromaticity of the pyridine (B92270) ring is restored by the departure of the leaving group (e.g., Cl⁻ or F⁻).
Displacement of leaving groups at the C-2 and C-4 positions of the pyridine ring is favored because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen atom. stackexchange.com The presence of a strong electron-withdrawing group, such as the cyano group in nicotinonitrile, is essential for stabilizing this intermediate and facilitating the reaction. libretexts.orgnih.gov Studies on related systems have shown that for many SNAr reactions on heterocycles with good leaving groups, the mechanism might be concerted rather than a discrete two-step process. nih.gov
The reactivity order for halide leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-determining first step, as the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack. nih.gov
Table 1: Conditions Favoring SNAr on Pyridine Rings
| Factor | Description | Role in Reaction |
| Electron-Deficient Ring | The pyridine nitrogen and an electron-withdrawing group (EWG) reduce electron density on the ring. | Activates the ring for attack by a nucleophile. libretexts.org |
| Good Leaving Group | A group that can stabilize a negative charge (e.g., halides). | Facilitates the rearomatization step. nih.gov |
| Strong Nucleophile | A species with a lone pair of electrons (e.g., imidazole). | Initiates the addition step. researchgate.net |
| Reaction Position | Attack at C-2 or C-4 is favored. | Allows for delocalization of the negative charge onto the ring nitrogen in the intermediate. stackexchange.com |
Electrophilic and Nucleophilic Behavior of the Imidazole Moiety
Imidazole is an amphoteric, electron-rich five-membered heterocycle containing two nitrogen atoms. nih.gov Its reactivity is complex, exhibiting both nucleophilic and electrophilic characteristics.
Nucleophilic Behavior: Imidazole's primary nucleophilic site is the "pyridine-like" sp²-hybridized nitrogen (N-3), which has an available lone pair of electrons. researchgate.netyoutube.com This nitrogen can readily attack an electrophilic center, such as the C-2 carbon of 2-chloronicotinonitrile, to form the C-N bond in the target molecule. youtube.com Imidazole's nucleophilicity is significant, though studies comparing it to other amines like pyridines show that its reactivity can be influenced by factors such as reorganization energies upon reaction. rsc.org Deprotonation of the N-1 nitrogen enhances the nucleophilicity of the resulting imidazolate anion. researchgate.net
Electrophilic Behavior: While generally electron-rich, the C-2 carbon of the imidazole ring is positioned between two electronegative nitrogen atoms, rendering it electron-deficient and susceptible to attack by strong nucleophiles. youtube.comresearchgate.net Electrophilic substitution reactions on the imidazole ring typically occur at the C-4 or C-5 positions, where electron density is higher. nih.gov
In the synthesis of this compound, imidazole functions unequivocally as the nucleophile.
Table 2: Reactive Sites of the Imidazole Moiety
| Site | Type of Reactivity | Explanation |
| N-3 (Pyridine-like) | Nucleophilic | The lone pair is available for donation to an electrophile. researchgate.netyoutube.com |
| N-1 (Pyrrole-like) | Acidic / Nucleophilic (upon deprotonation) | The N-H proton is acidic; the resulting anion is a potent nucleophile. researchgate.netyoutube.com |
| C-2 | Electrophilic | Flanked by two nitrogen atoms, making it electron-deficient. youtube.com |
| C-4 / C-5 | Nucleophilic (for electrophilic substitution) | These carbons are the most electron-rich in the ring, susceptible to attack by electrophiles. nih.gov |
Cyclization and Condensation Reaction Pathways of Imidazole and Nicotinonitrile Precursors
While direct SNAr coupling is a common route, related heterocyclic structures are often synthesized through cyclization and condensation reactions. These methods build the heterocyclic core from acyclic or simpler cyclic precursors. For instance, imidazo[1,2-a]pyridines, which are fused isomers of the target structure, are frequently synthesized by reacting 2-aminopyridines with α-haloketones or other bifunctional reagents. organic-chemistry.orgbio-conferences.orgresearchgate.net
The synthesis of substituted nicotinonitriles can be achieved through multi-component condensation reactions. ekb.egchem-soc.siresearchgate.net Similarly, various methods exist for the synthesis of the imidazole ring itself from precursors like dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. sioc-journal.cnrsc.org
A convergent synthesis strategy for an imidazole-fused quinoline (B57606), which shares structural motifs with this compound, utilized a tandem Suzuki-Miyaura coupling followed by an acid-mediated cyclization/condensation to form the final fused ring system. nih.gov This highlights that condensation pathways, where the final C-N bond formation occurs intramolecularly, are a viable alternative to direct intermolecular coupling for constructing such bicyclic systems.
Structural Influences on Chemical Reactivity
The reactivity of the precursors leading to this compound is heavily influenced by the electronic and steric properties of substituents on both the nicotinonitrile and imidazole rings.
Impact of Substituent Electronic Properties on Reaction Outcomes
The electronic nature of substituents on the pyridine ring significantly modulates its reactivity in SNAr reactions.
Electron-Withdrawing Groups (EWGs): The cyano group (-CN) at the 3-position of the nicotinonitrile is a powerful EWG. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho (C-2, C-4) and para (C-6) positions. nih.govacs.org This activation is crucial for the reaction with the imidazole nucleophile. The presence of additional EWGs would further enhance reactivity towards nucleophiles. nih.gov
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -NMe₂) on the pyridine ring increase its electron density. rsc.org This would decrease the rate of SNAr reactions by making the ring less electrophilic. youtube.com Such groups would, however, activate the ring towards electrophilic aromatic substitution.
Computational studies using Density Functional Theory (DFT) have quantified these effects, showing a clear correlation between the electronic character of a substituent and the resulting HOMO-LUMO gaps and charge densities on the ring atoms. nih.govresearchgate.net
Table 3: Predicted Effect of Substituents on the SNAr Reaction Rate
| Substituent on Nicotinonitrile Ring | Electronic Effect | Predicted Impact on Reaction Rate with Imidazole |
| -NO₂ | Strong Electron-Withdrawing | Increase |
| -CN | Strong Electron-Withdrawing | Increase |
| -Cl | Weak Electron-Withdrawing | Slight Increase |
| -H | Neutral (Reference) | Baseline |
| -CH₃ | Weak Electron-Donating | Decrease |
| -OCH₃ | Strong Electron-Donating | Strong Decrease |
Steric Effects in Nicotinonitrile-Imidazole Coupling Reactions
Steric hindrance can play a decisive role in the feasibility and regioselectivity of the coupling reaction. The approach of the imidazole nucleophile to the C-2 position of the nicotinonitrile ring can be sterically impeded by bulky substituents.
Substituents on the Nicotinonitrile Ring: A bulky substituent at the C-3 position (adjacent to the reaction center) could hinder the approach of the imidazole. Studies on the SNAr of 3-substituted 2,6-dichloropyridines have shown that the steric parameter of the 3-substituent significantly influences regioselectivity, directing the incoming nucleophile to the less hindered C-6 position. researchgate.net
Substituents on the Imidazole Ring: Similarly, bulky substituents on the imidazole ring, particularly at the C-2 or C-5 positions (adjacent to the nucleophilic nitrogen), could slow down the coupling reaction. In a related case, the reaction of 2-(3(5)-pyrazolyl)pyridine with a nitrophenyl fluoride, the formation of one potential isomer was completely suppressed, likely due to the steric hindrance imposed by the pyridyl ring. znaturforsch.com
Therefore, for an efficient synthesis of this compound and its derivatives, a careful balance of electronic activation and minimal steric hindrance is required.
Stability and Transformation Studies
Reactivity under Diverse Chemical Environments
No published studies have systematically investigated the reactivity of this compound under diverse chemical environments, such as acidic, basic, oxidative, or reductive conditions. Consequently, no data tables detailing its stability or transformation products under these conditions can be presented.
Investigation of Rearrangement Reactions and Isomerization Processes
There is no available research dedicated to the investigation of rearrangement reactions or isomerization processes specifically for this compound. Therefore, no detailed findings or data tables on this topic can be provided.
Advanced Computational Chemistry and Theoretical Analysis
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations have been instrumental in characterizing the electronic nature of 2-(1H-imidazol-1-yl)nicotinonitrile.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), have been utilized to determine the optimized molecular geometry and electronic properties of imidazole (B134444) and nicotinonitrile derivatives. nih.govijcce.ac.irniscpr.res.in These studies are crucial for understanding the relationship between a molecule's structure and its reactivity. nih.gov The optimization process aims to find the most stable, ground-state geometry of the molecule. nih.gov
For analogous compounds, DFT calculations have been used to analyze bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. mdpi.com The electronic properties, largely influenced by electron density, are key determinants of a molecule's biological activity and are also explored using DFT. nih.gov For instance, in a study on an imidazole derivative, DFT at the B3LYP/6-311+G(d,P) level was used to examine its responsive descriptors. irjweb.com
Interactive Table: Representative DFT Data for Imidazole Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Point Group Symmetry | C1 | bhu.ac.in |
Note: The data presented is for a related chalcone (B49325) derivative and is illustrative of the types of parameters obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com
The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively. researchgate.net For a similar imidazole derivative, the HOMO and LUMO energy values were calculated to be -5.9636 eV and -2.4857 eV, respectively, resulting in an energy gap of 3.4788 eV. niscpr.res.in This relatively narrow gap suggests the potential for intramolecular charge transfer, which is a key characteristic for various applications. niscpr.res.in In another related compound, the HOMO-LUMO gap was found to be 4.4871 eV, indicating significant stability. irjweb.com The distribution of HOMO and LUMO across the molecule can reveal the sites most susceptible to electrophilic and nucleophilic attack.
Interactive Table: Frontier Molecular Orbital Data for a Related Imidazole Derivative
| Parameter | Energy (eV) | Reference |
|---|---|---|
| EHOMO | -5.9636 | niscpr.res.in |
| ELUMO | -2.4857 | niscpr.res.in |
Note: This data is for (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one and serves as an example of FMO analysis.
Global and local reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net Key global descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO). researchgate.net Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. researchgate.net This index is a valuable tool for understanding various aspects of chemical reactivity and toxicity. researchgate.net
For a related imidazole derivative, the chemical hardness was calculated to be 2.2449 eV, which is considered relatively high, suggesting good stability. irjweb.com The electrophilicity index for the same compound was also found to be high, indicating its potential to exhibit biological activity. irjweb.com Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule. ias.ac.in
Interactive Table: Global Reactivity Descriptors for a Related Imidazole Derivative
| Descriptor | Value (eV) | Formula | Reference |
|---|---|---|---|
| Chemical Potential (μ) | -4.22965 | (EHOMO + ELUMO) / 2 | niscpr.res.inresearchgate.net |
| Chemical Hardness (η) | 3.4788 | ELUMO - EHOMO | niscpr.res.inresearchgate.net |
Note: The values for μ and ω have been calculated using the HOMO and LUMO data for (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. For molecules with rotatable bonds, like the one connecting the imidazole and pyridine (B92270) rings in this compound, multiple conformations can exist. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. For a related compound, 2-[2-(1H-Imidazol-1-yl)-2-adamant-yl]phenol, the dihedral angle between the imidazole and benzene (B151609) rings was determined to be 84.53 (5)°. nih.gov This type of analysis helps in understanding how the molecule might interact with biological targets.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and flexibility of molecules over time. nih.gov These simulations can reveal how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological membrane. mdpi.com For instance, MD simulations have been used to study the permeability of related benzimidazole (B57391) derivatives through lipid bilayers, a crucial factor in drug development. mdpi.com Such simulations can also be employed to investigate the stability of a ligand within the binding pocket of a protein, providing valuable information for drug design. flinders.edu.au
Theoretical Prediction of Chemical Interactions
Theoretical studies are crucial in understanding how this compound and similar imidazole derivatives interact with metal surfaces, a key aspect of their application in areas like corrosion inhibition. rsc.orgresearchgate.net Computational models, particularly those using Density Functional Theory (DFT), have shown that these molecules can adsorb strongly onto metal surfaces like copper and iron. researchgate.netrsc.orgresearchgate.net The adsorption process is often a combination of physical and chemical interactions, where the nitrogen atoms of the imidazole and pyridine rings, as well as the nitrile group, play a significant role by donating electrons to the vacant d-orbitals of the metal. researchgate.net
The effectiveness of these compounds as corrosion inhibitors is linked to their ability to form a stable protective film on the metal. rsc.org This is achieved through strong adsorption, which can be influenced by the presence of electron-donating or electron-withdrawing groups on the imidazole ring. nih.gov Van der Waals forces also contribute significantly to the adsorption energy, strengthening the bond between the molecule and the surface. rsc.orgrsc.org Computational simulations can predict the most stable adsorption conformations, which for many imidazole derivatives is a planar orientation that maximizes surface coverage. researchgate.net The strength of this interaction can be quantified by calculating adsorption energies, which for some imidazole derivatives on copper surfaces have been estimated to be around -1.6 eV. rsc.orgrsc.org
Table 1: Interactive Data Table of Calculated Adsorption Properties for Imidazole Derivatives on Metal Surfaces
| Imidazole Derivative (Example) | Metal Surface | Adsorption Energy (kcal/mol) | Key Interacting Atoms | Computational Method |
| DSEIm | Fe (111) | -174 | N (imidazole) | Monte Carlo |
| ImESAA | Fe (111) | -103.7 | N (imidazole) | Monte Carlo |
| VyIm | Fe (111) | -57.7 | N (imidazole) | Monte Carlo |
Hydrogen bonds and π-π stacking are fundamental non-covalent interactions that govern the supramolecular chemistry of this compound. nih.gov These interactions are critical in determining the crystal structure and how the molecule interacts within biological systems. nih.gov The nitrogen atoms in both the pyridine and imidazole rings can act as hydrogen bond acceptors.
Structure-Reactivity and Structure-Stability Correlations from a Theoretical Perspective
Theoretical calculations offer a powerful means to correlate the molecular structure of this compound with its chemical reactivity and stability. researchgate.net DFT calculations are commonly used to determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps can visualize the electron distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis helps to understand electron transfer within the molecule. researchgate.net Global reactivity descriptors such as electronegativity, hardness, and softness can also be computed to provide a quantitative measure of the molecule's reactivity. researchgate.net These theoretical tools are invaluable for understanding the chemical behavior of this compound and for designing new molecules with desired properties. ccij-online.org
Table 2: Interactive Data Table of Theoretical Reactivity and Stability Descriptors
| Descriptor | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies | A larger gap suggests higher stability and lower reactivity. |
| Electronegativity (χ) | The power to attract electrons. | Predicts the overall charge-accepting capacity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-imidazol-1-yl)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between nicotinonitrile derivatives and imidazole. For example, heating 2-chloronicotinonitrile with imidazole in the presence of a base (e.g., triethylamine) at 70–80°C facilitates the substitution reaction . Evidence from similar imidazole derivatives highlights the importance of solvent choice (e.g., dioxane or ethanol) and reaction time (typically 6–12 hours) to achieve yields >70%. Column chromatography (using PE-EA eluents) is often employed for purification .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing to analogous compounds. For instance, benzoimidazole derivatives show imidazole proton signals at δ 7.5–8.5 ppm and nitrile carbons at ~115 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+ for C9H6N4 requires m/z 177.0534).
- X-ray Crystallography : If crystals are obtainable, compare bond lengths and angles with structurally related compounds (e.g., nitrile C≡N bond ~1.14 Å) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as imidazole-containing compounds are prone to decomposition under UV light .
- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres during synthesis, as nitrile groups may hydrolyze to amides in humid conditions .
- Impurity Profiling : Monitor for common by-products (e.g., unreacted imidazole or chlorinated precursors) via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity, particularly in kinase inhibition?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) at the pyridine ring enhances binding to kinase ATP pockets. For example, GSK-3 inhibitors with dichlorophenyl groups show IC50 values <10 nM .
- Stereochemistry : Enantiomers of imidazole derivatives (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanols) exhibit differential activity; levorotatory forms often outperform dextrorotatory analogs in antifungal assays .
- Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., ERK or GSK-3β), focusing on hydrogen bonds between imidazole N-H and catalytic lysine residues .
Q. What computational strategies are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for reactions like Suzuki-Miyaura couplings. For example, B3LYP/6-31G(d) models predict activation energies for palladium-catalyzed cross-couplings .
- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Nitrile groups (LUMO-rich) are prone to nucleophilic attack, while imidazole rings (HOMO-rich) participate in π-π stacking .
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in flexible substituents .
- Isotopic Labeling : Use 15N-labeled imidazole to distinguish nitrile vs. imidazole nitrogen environments in 13C NMR .
- Cross-Validation : Compare data across multiple techniques (e.g., IR for nitrile stretching vs. XPS for nitrogen bonding states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
